molecular formula C7H11BrO B14264275 6-Bromohepta-2,6-dien-1-ol CAS No. 137609-79-1

6-Bromohepta-2,6-dien-1-ol

Cat. No.: B14264275
CAS No.: 137609-79-1
M. Wt: 191.07 g/mol
InChI Key: XVDPXFZUSQDFFI-UHFFFAOYSA-N
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Description

6-Bromohepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H11BrO. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a hepta-2,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromohepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the bromination of hepta-2,6-dien-1-ol. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromohepta-2,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form hepta-2,6-dien-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of hepta-2,6-dienal or hepta-2,6-dienoic acid.

    Reduction: Formation of hepta-2,6-dien-1-ol.

    Substitution: Formation of hepta-2,6-dien-1-ol derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-Bromohepta-2,6-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromohepta-2,6-dien-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-hexanol: Similar structure but lacks the diene functionality.

    (2E,6Z)-nona-2,6-dien-1-ol: Contains a similar diene structure but with different substituents.

Properties

CAS No.

137609-79-1

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

6-bromohepta-2,6-dien-1-ol

InChI

InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6-9/h2,4,9H,1,3,5-6H2

InChI Key

XVDPXFZUSQDFFI-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC=CCO)Br

Origin of Product

United States

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